molecular formula C5H5BrN2O B1280607 2-Amino-5-bromopyridin-3-OL CAS No. 39903-01-0

2-Amino-5-bromopyridin-3-OL

Cat. No. B1280607
CAS RN: 39903-01-0
M. Wt: 189.01 g/mol
InChI Key: YQADLKDQAXAIKW-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridin-3-OL is a brominated aromatic amine reagent used for labeling of model reducing-end oligosaccharides via reductive amination . It is also used as an organic chemical synthesis intermediate .


Synthesis Analysis

2-Amino-5-bromopyridin-3-OL is used for the synthesis of polycyclic azaarenes . It is synthesized from 2-Aminopyridine .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromopyridin-3-OL is C5H5BrN2O . The molecular weight is 173.01 .


Chemical Reactions Analysis

2-Amino-5-bromopyridin-3-OL is used in the preparation of azaquinoxalinedione . It is also used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt .


Physical And Chemical Properties Analysis

2-Amino-5-bromopyridin-3-OL is slightly soluble in water . It has a melting point of 133-138 °C .

Scientific Research Applications

Catalysis and Synthesis

  • Selective Amination : 2-Amino-5-bromopyridin-3-OL is used in catalyzed amination reactions. Ji, Li, and Bunnelle (2003) demonstrated its use in producing 5-amino-2-chloropyridine with high yield and chemoselectivity using a palladium-Xantphos complex (Ji, Li, & Bunnelle, 2003).
  • Electrocatalytic Carboxylation : Feng et al. (2010) explored its electrocatalytic carboxylation with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This method avoids the use of volatile or toxic solvents and catalysts (Feng, Huang, Liu, & Wang, 2010).

Chemical Interactions and Properties

  • Molecular Modification : Bunker et al. (2008) reported the production of 3-amino-5-bromo-2-iodopyridine by reacting 3-amino-5-bromopyridine with N-iodosuccinimide, showcasing the compound's versatility for further chemical modifications (Bunker, Sach, Nukui, Rheingold, & Yanovsky, 2008).
  • Formation of Amino-Functionalized Compounds : Hapke et al. (2007) utilized it in the synthesis of amino-functionalized 2,2′-bipyridines, highlighting its role in creating sophisticated chelating ligands (Hapke, Staats, Wallmann, & Lützen, 2007).

Biological and Pharmacological Research

  • Fluorescent Sensor Development : Yadav and Singh (2018) used a derivative of 2-amino-5-bromopyridine in the creation of a fluorescent sensor for aluminum ion detection, which also has applications in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018).

Analytical Chemistry

  • Structural Analysis : Kandasamy and Velraj (2012) conducted a comprehensive study on the molecular structure and vibrational spectra of derivatives of 2-amino-5-bromopyridine, providing essential data for its chemical analysis (Kandasamy & Velraj, 2012).

Safety And Hazards

2-Amino-5-bromopyridin-3-OL may cause an allergic skin reaction. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADLKDQAXAIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045080
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyridin-3-OL

CAS RN

39903-01-0
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Record name 2-Amino-5-bromo-3-hydroxypyridine
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Record name 2-amino-5-bromopyridin-3-ol
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Synthesis routes and methods I

Procedure details

6-Bromooxazolo[4,5-b]pyridine-2(3H)-one (K. Rufenacht and H. Kristinsson, Helv. Chim. Acta 59 (5), 1593 [1976]) (4.3 g; 0.02 mole) sodium hydroxide (5 g; 0.125 mole) and water (50 ml) were stirred on the steam bath for 45 minutes. The solution was cooled to approximately 10° C. and carefully acidified with concentrated HCl (considerable foaming). The resulting solid was collected by filtration, washed with water and dried. The yield was 3.0 g (79 percent) of tan solid melting at 187° to 189° C. Recrystallization from aqueous ethanol afforded 2.0 g of tan crystals, melting point 195° to 197° C.
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Synthesis routes and methods II

Procedure details

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder and 100 parts of water is stirred under nitrogen in an autoclave for 10 hours at 170° C. The dark-coloured solution is neutralised with concentrated hydrochloric acid, saturated with sodium chloride and extracted three times in the warm state with an ethyl acetate/tetrahydrofuran mixture (9:1). The combined organic extracts are filtered through Hyflo, dried with sodium sulphate and filtered. After the solvent has been evaporated off, the residue is taken up in a small amount of hot ethyl acetate and chromatographed through silica gel. After removal of the ethyl acetate, there are obtained 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine, m.p. 205°-208° C.
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Synthesis routes and methods III

Procedure details

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol) was suspended in NaOH solution (2N, 250 mL, 500 mmol). The mixture was refluxed overnight and a clear solution was obtained. After cooling to room temperature, the reaction solution was neutralized to pH ˜7. A lot of CO2 was released and also precipitate was observed. The product was filtered, washed with water, and dried under high vacuum to provide 2-amino-5-bromo-pyridin-3-ol as an off-white solid (17.8 g, 98% yield).
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Synthesis routes and methods IV

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine can be subjected to palladium-catalyzed coupling and deprotection of the resulting intermediate with trifluoroacetic acid. 6-Bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of Viaud et al., Heterocycles 41: 2799 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck and Sonogashira reactions. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromopyridin-3-OL
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-bromopyridin-3-OL

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